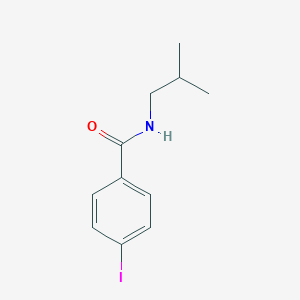

4-iodo-N-(2-methylpropyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14INO |

|---|---|

Molecular Weight |

303.14g/mol |

IUPAC Name |

4-iodo-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C11H14INO/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) |

InChI Key |

HCDWQZWTRRDGHG-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)I |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4 Iodo N 2 Methylpropyl Benzamide and Analogues

General Synthetic Routes for Benzamide (B126) Formation

The creation of the amide bond is a cornerstone of organic synthesis, and several reliable methods are available for constructing the benzamide core of the target molecule.

A direct and common method for synthesizing benzamides is through the acylation of an amine. For the specific synthesis of 4-iodo-N-(2-methylpropyl)benzamide, this involves the reaction of isobutylamine (B53898) (2-methylpropylamine) with a 4-iodobenzoyl derivative.

One of the most effective methods is the Schotten-Baumann reaction, which involves treating an amine with an acid chloride under basic conditions. umich.edu In this case, 4-iodobenzoyl chloride would be reacted with isobutylamine. The starting material, 4-iodobenzoic acid, is commercially available and can be converted to the more reactive 4-iodobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com

Alternatively, the amide bond can be formed directly from the carboxylic acid (4-iodobenzoic acid) without first converting it to an acid chloride. wikipedia.orgnih.govchemicalbook.com This approach requires the use of a coupling agent to activate the carboxylic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for this purpose, as they facilitate amide formation under mild conditions, which is particularly useful for sensitive substrates. masterorganicchemistry.com

Below is a table summarizing common amidation conditions.

Table 1: Representative Conditions for Amidation Reactions

| Starting Material | Reagent(s) | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Acid Chloride (e.g., Benzoyl chloride) | Amine, Aqueous Base (e.g., NaOH) | Biphasic, Room Temperature | N-substituted benzamide | umich.edumasterorganicchemistry.com |

| Carboxylic Acid | Amine, SOCl₂ or (COCl)₂ | Two steps: 1. Formation of acid chloride. 2. Amine addition. | N-substituted benzamide | masterorganicchemistry.com |

| Carboxylic Acid | Amine, DCC or EDC | Neutral pH, often in solvents like CH₂Cl₂ or DMF | N-substituted benzamide | masterorganicchemistry.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer an efficient pathway to complex molecules, including benzamides. researchgate.net These reactions are highly convergent and atom-economical.

One notable example is a transition-metal-free MCR that utilizes arynes, isocyanides, and water. acs.org In this reaction, an aryne (generated in situ) reacts with an isocyanide, and the subsequent intermediate is trapped by water to yield a benzamide derivative. acs.org By selecting the appropriate aryne and isocyanide precursors, a diverse library of benzamides can be synthesized. For instance, using an aryne derived from an iodinated precursor and an isocyanide corresponding to the 2-methylpropyl group could theoretically lead to the desired product structure.

Other MCRs have also been developed for benzamide synthesis. A three-component reaction involving benzoic acid derivatives, amides, and dimethyl sulfoxide (B87167) (DMSO) has been reported for producing benzo-fused lactams, showcasing the versatility of MCRs in related syntheses. nih.govresearchgate.net The sequencing of MCRs with other transformations provides a powerful strategy for building molecular diversity. nih.gov

Table 2: Examples of Multicomponent Reactions for Benzamide Synthesis

| Components | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Aryne, Isocyanide, H₂O | Transition-metal-free, KF/18-crown-6 | N-substituted benzamide | acs.org |

| Benzoic acid derivative, Amide, DMSO | DDQ (oxidant), metal-free | Benzo-fused γ-lactams | nih.govresearchgate.net |

Strategies for Introducing the Iodine Moiety onto the Benzamide Core

An alternative synthetic strategy involves first preparing N-(2-methylpropyl)benzamide and then introducing the iodine atom at the para-position of the benzene (B151609) ring. sigmaaldrich.comnih.gov This approach relies on the directing effects of the amide functional group in electrophilic substitution reactions or on modern C-H activation techniques.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. The amide group can act as a directing group, guiding the catalyst to functionalize a specific position, typically the ortho-C-H bond.

Iridium-catalyzed C-H iodination has been successfully applied to benzamides. nih.govacs.org These methods often employ a catalyst such as [CpIr(H₂O)₃]SO₄ or [CpIrCl₂]₂ with an iodine source like N-iodosuccinimide (NIS). nih.govacs.orgacs.org The reaction is typically performed in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and the addition of a catalytic amount of acid, such as trifluoroacetic acid (TFA), can significantly improve catalyst turnover and reaction efficiency. nih.gov A key characteristic of this method is its high regioselectivity for the ortho-position relative to the directing amide group. Therefore, applying this method to N-(2-methylpropyl)benzamide would be expected to yield primarily 2-iodo-N-(2-methylpropyl)benzamide, not the desired 4-iodo isomer.

Table 3: Iridium-Catalyzed C-H Iodination of Benzamides

| Substrate | Catalyst System | Iodine Source | Conditions | Regioselectivity | Reference(s) |

|---|---|---|---|---|---|

| Benzamides | [CpIr(H₂O)₃]SO₄, TFA | NIS | HFIP solvent | ortho-selective | nih.govacs.org |

| Weinreb Amides | [CpIr(H₂O)₃]SO₄, Acetic Acid | NIS | HFIP or mechanochemical | ortho-selective | nih.gov |

Electrophilic Iodination Approaches

Classical electrophilic aromatic substitution provides a more traditional route to iodinated arenes. The amide functional group is an activating group for electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, it is less activating than groups like hydroxyl or alkoxy.

To synthesize this compound via this route, the parent compound N-(2-methylpropyl)benzamide would be treated with an electrophilic iodine source. wikipedia.org A common method involves using molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or a mixture of iodic acid (HIO₃) and sulfuric acid, to generate a potent iodine electrophile ("I⁺"). wikipedia.orgyoutube.com Another set of conditions involves using N-iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid. wikipedia.org Because the amide group directs to both the ortho and para positions, this reaction would likely produce a mixture of 2-iodo- and this compound. The desired 4-iodo product would then need to be separated from the ortho-isomer, typically by chromatography.

Table 4: Reagents for Electrophilic Iodination

| Reagent(s) | Notes | Reference(s) |

|---|---|---|

| I₂ / HNO₃ (or other oxidizing agent) | Generates an electrophilic iodine species in situ. | wikipedia.orgyoutube.com |

| N-Iodosuccinimide (NIS) / H₂SO₄ | Provides a source of electrophilic iodine under acidic conditions. | wikipedia.org |

| I₂ / HIO₃ / H₂SO₄ | A powerful system for iodinating even deactivated aromatic rings. | wikipedia.org |

Preparation of N-(2-methylpropyl) Substituents

This final step in the synthetic design focuses on the formation of the N-(2-methylpropyl)amide linkage. As discussed in section 2.1.1, the most straightforward method is the reaction between a benzoyl derivative and isobutylamine (2-methylpropylamine). The synthesis of N-isobutylbenzamide and its substituted analogues is well-documented. acs.org

The reaction is typically an N-acylation, where the nitrogen atom of isobutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated benzoic acid, such as 4-iodobenzoyl chloride. umich.edu This reaction is generally high-yielding and robust. Similar acylation reactions, such as the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides from 2-arylethylamines and methacryloyl chloride, further demonstrate the general applicability of this approach for forming the N-alkyl amide bond. nih.gov

Table 5: Synthesis of N-(2-methylpropyl) Amides and Analogues

| Amine | Acylating Agent | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Isobutylamine | Benzoyl chloride | Schotten-Baumann (aq. base) | N-Isobutylbenzamide | umich.edu |

| 2-Arylethylamines | Methacryloyl chloride | Ethylene dichloride | N-(2-Arylethyl)-2-methylprop-2-enamide | nih.gov |

Radiolabeling Methodologies for Iodobenzamide Derivatives (e.g., with ¹²³I, ¹²⁵I, ¹³¹I)

The utility of iodobenzamide derivatives in nuclear medicine, particularly for Single Photon Emission Computed Tomography (SPECT), necessitates their labeling with gamma-emitting radioisotopes of iodine. The most commonly used isotopes are Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), and Iodine-131 (¹³¹I). nih.gov The choice of isotope depends on the specific application, with ¹²³I being favored for diagnostic imaging due to its optimal photon energy (159 keV) and shorter half-life (13.22 hours), which minimizes the radiation dose to the patient. nih.gov

Several methods have been developed for the radioiodination of benzamide precursors. A common and effective strategy is electrophilic radioiodination , often via an iododestannylation reaction . This involves the synthesis of a trialkylstannyl precursor, such as a tributylstannylbenzamide, which is then reacted with a source of radioiodine (e.g., [¹²³I]NaI) in the presence of an oxidizing agent like chloramine-T. nih.gov The oxidizing agent converts the radioiodide into an electrophilic species that substitutes the trialkyltin group on the aromatic ring, resulting in the desired radioiodinated product with high efficiency and radiochemical purity. nih.govnih.gov This method is advantageous as the radionuclide is introduced in the final step of the synthesis, minimizing handling time of the radioactive material. nih.gov

Another established method is nucleophilic radioiodination , which can be facilitated by copper(I) catalysis. This approach involves the isotopic exchange between a non-radioactive iodo-compound and a radioactive iodide salt. The presence of a copper(I) salt enhances the nucleophilic attack of the radioactive iodide on the aryl-iodine bond. mdpi.com For instance, o-iodobenzamide can be quantitatively labeled with ¹²³I by heating it with no-carrier-added [¹²³I]NaI in ethanol. akjournals.com

The structure of the N-substituent on the benzamide can influence the biological properties of the resulting radiotracer. Studies on N-substituted o-iodobenzamides have shown that the degree of substitution on the amide nitrogen can affect brain uptake and hepatobiliary excretion. akjournals.com For example, the well-known dopamine (B1211576) D2 receptor antagonist, Iodobenzamide (IBZM), is an N-substituted benzamide that is used as a SPECT tracer with ¹²³I or ¹²⁵I for neurological studies. wikipedia.org

| Isotope | Half-life | Primary Emission | Common Labeling Method | Precursor Type |

| ¹²³I | 13.22 hours | Gamma (159 keV) | Electrophilic Iododestannylation | Trialkylstannylbenzamide |

| ¹²⁵I | 59.4 days | Gamma (35 keV), EC | Isotopic Exchange, Iododestannylation | Iodobenzamide, Stannylbenzamide |

| ¹³¹I | 8.02 days | Beta, Gamma (364 keV) | Isotopic Exchange | Iodobenzamide |

Green Chemistry and Sustainable Synthesis Approaches (e.g., mechanochemical conditions)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides to reduce waste, avoid hazardous solvents, and improve energy efficiency. Mechanochemistry , which involves chemical reactions induced by mechanical force (e.g., grinding or milling), has emerged as a powerful sustainable technique. youtube.comrsc.org This solvent-free or low-solvent approach can lead to higher yields, shorter reaction times, and unique reactivity compared to traditional solution-based methods.

The synthesis of N-substituted benzamides, such as this compound, can be adapted to mechanochemical conditions. A common approach involves the ball-milling of a carboxylic acid (or its derivative) with an amine. This can be done with or without a catalyst or activating agent. For instance, the direct amidation of unactivated esters with amines can be achieved under solvent-free conditions mediated by sodium tert-butoxide (NaOtBu), yielding amides in good to excellent yields at room temperature.

Mechanochemical methods are also compatible with various functional groups, making them suitable for the synthesis of complex molecules. The use of twin-screw extruders represents a scalable, continuous flow approach to mechanochemical synthesis, uniting the principles of flow chemistry and mechanochemistry to produce molecules in the absence of solvents. youtube.com

Enzymatic synthesis is another green approach for amide bond formation. Biocatalysts like Candida antarctica lipase (B570770) B (CALB) can efficiently catalyze the direct amidation of carboxylic acids and amines in green solvents, such as cyclopentyl methyl ether, leading to high conversions and yields without the need for extensive purification.

| Green Chemistry Approach | Key Features | Example Condition | Advantages |

| Mechanochemistry (Ball Milling) | Solvent-free or low-solvent, uses mechanical force. | Carboxylic acid, amine, and activating agent in a milling jar. | Reduced waste, shorter reaction times, energy efficient. |

| Mechanochemistry (Reactive Extrusion) | Continuous, solvent-free process. | Reactants fed into a twin-screw extruder. | Scalable, high efficiency, unites flow and mechanochemistry. youtube.com |

| Enzymatic Synthesis | Uses biocatalysts (e.g., lipases). | Carboxylic acid and amine with CALB in a green solvent. | High selectivity, mild reaction conditions, biodegradable catalyst. |

| Solvent-Free Direct Amidation | Avoids bulk organic solvents. | Unactivated ester and amine with NaOtBu at room temperature. | Environmentally friendly, simplified workup. |

Iii. Advanced Spectroscopic and Crystallographic Characterization of 4 Iodo N 2 Methylpropyl Benzamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule can be obtained.

The ¹H NMR spectrum of 4-iodo-N-(2-methylpropyl)benzamide is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-iodobenzoyl moiety would appear as a set of two doublets in the downfield region, typically between 7.5 and 7.9 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing iodine atom. The ortho-protons to the carbonyl group would resonate at a slightly different chemical shift than the ortho-protons to the iodine atom due to their different electronic environments.

The protons of the N-(2-methylpropyl) group would appear in the upfield region. The NH proton of the amide linkage is expected to show a broad singlet or a triplet, depending on the solvent and concentration, typically in the range of 5.5-8.5 ppm. The CH₂ group attached to the nitrogen would appear as a doublet of doublets or a triplet, integrating to two protons. The CH proton of the isobutyl group would be observed as a multiplet, and the two magnetically non-equivalent methyl groups would each give a doublet, integrating to six protons in total. The coupling between adjacent protons would provide valuable information about the connectivity of the alkyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH (ortho to C=O) | ~7.8 | Doublet | 2H |

| Aromatic CH (ortho to I) | ~7.6 | Doublet | 2H |

| Amide NH | 5.5 - 8.5 | Broad Singlet/Triplet | 1H |

| N-CH₂ | ~3.2 | Doublet of Doublets/Triplet | 2H |

| CH(CH₃)₂ | ~1.9 | Multiplet | 1H |

| CH(CH₃)₂ | ~0.9 | Doublet | 6H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. The carbonyl carbon of the amide group is typically observed in the range of 165-175 ppm. The aromatic carbons will appear between 128 and 140 ppm, with the carbon atom bonded to the iodine showing a characteristic signal at a higher field (around 95-100 ppm) due to the heavy atom effect. The carbons of the N-(2-methylpropyl) group will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Aromatic C-I | 95 - 100 |

| Aromatic C-H | 128 - 138 |

| Aromatic C-C=O | ~135 |

| N-CH₂ | ~48 |

| CH(CH₃)₂ | ~29 |

| CH(CH₃)₂ | ~20 |

Note: These are predicted values based on analogous compounds and may vary.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound, COSY would show cross-peaks between the adjacent aromatic protons and between the protons of the N-(2-methylpropyl) group (NH-CH₂, CH₂-CH, and CH-CH₃), thus confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include those between the NH proton and the carbonyl carbon, as well as the aromatic protons and the carbonyl carbon, providing definitive evidence for the amide linkage and the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

The IR spectrum of this compound would show characteristic absorption bands. A strong absorption band for the N-H stretching vibration is expected around 3300 cm⁻¹. The C=O stretching of the amide group (Amide I band) would appear as a strong, sharp peak in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1550 cm⁻¹. The aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also provide valuable information. The aromatic ring vibrations and the C-I bond would likely give rise to strong Raman signals. The symmetric stretching of the C-I bond would be particularly prominent.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

| Amide N-H | Stretching | ~3300 | IR |

| Aromatic C-H | Stretching | >3000 | IR, Raman |

| Amide C=O | Stretching (Amide I) | 1630 - 1680 | IR, Raman |

| Amide N-H | Bending (Amide II) | ~1550 | IR |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| C-I | Stretching | <600 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₁H₁₄INO), the expected monoisotopic mass can be calculated with high accuracy. The observation of the molecular ion peak in the HRMS spectrum corresponding to this calculated mass would confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, leading to the formation of the 4-iodobenzoyl cation and the N-(2-methylpropyl)aminyl radical or cation. Other fragments corresponding to the loss of the iodine atom or cleavage within the isobutyl group would also be expected.

X-ray Single Crystal Diffraction for Solid-State Structure Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray single crystal diffraction. If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the N-(2-methylpropyl) group and the planarity of the benzamide (B126) moiety.

Analysis of Molecular Conformation and Configuration

The conformation of the amide linkage is another critical feature. In many benzamide derivatives, a trans conformation of the amide bond is observed, which is generally more stable. The planarity of the benzamide core is also a significant factor, with the delocalization of π-electrons across the aromatic ring and the amide group influencing the bond lengths and angles. For the isobutyl group in the target compound, this compound, conformational flexibility around the C-N and C-C single bonds would be expected, leading to various possible rotamers in solution, which may be "frozen" into a specific conformation in the solid state.

Elucidation of Crystal Packing and Supramolecular Architectures

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a delicate balance of intermolecular forces. In N-substituted 4-iodobenzamides, hydrogen bonding and other directional interactions play a pivotal role in the formation of well-defined supramolecular architectures.

A common feature in the crystal structures of related benzamides is the formation of dimers through hydrogen bonding. In the case of 4-Iodo-N-(o-tolylsulfonyl)benzamide, the two independent molecules are linked by a pair of N—H⋯O hydrogen bonds, resulting in an A–B dimer. researchgate.net This specific interaction forms a cyclic motif described by the graph-set notation R2²(8). researchgate.net These dimeric units then serve as building blocks for higher-order structures.

The table below summarizes key crystallographic data for a representative derivative, 4-Iodo-N-(o-tolylsulfonyl)benzamide, illustrating the parameters that define its crystal structure.

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 11.0543 (10) |

| b (Å) | 12.1612 (10) |

| c (Å) | 12.3464 (10) |

| α (°) | 119.140 (4) |

| β (°) | 94.668 (5) |

| γ (°) | 93.182 (5) |

| Volume (ų) | 1436.2 (2) |

| Z | 4 |

| Data for 4-Iodo-N-(o-tolylsulfonyl)benzamide researchgate.net |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H···X contacts)

A detailed analysis of the intermolecular interactions is fundamental to understanding the stability and properties of the crystalline material. In this compound and its derivatives, a hierarchy of non-covalent interactions is expected to be at play.

Hydrogen Bonding: The most significant hydrogen bond in these structures is typically the N—H⋯O interaction between the amide groups of adjacent molecules. As seen in 4-Iodo-N-(o-tolylsulfonyl)benzamide, these interactions can lead to the formation of robust dimeric motifs. researchgate.net Weaker C—H⋯O hydrogen bonds also play a crucial role in the consolidation of the crystal packing, often linking the primary hydrogen-bonded structures into more extended arrays. researchgate.net For instance, in the aforementioned derivative, a pair of C—H⋯O hydrogen bonds reinforces the dimer with an R2²(14) motif. researchgate.net

Halogen Bonding: The presence of an iodine atom on the benzamide ring introduces the possibility of halogen bonding. This is a directional interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom. In derivatives like 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide, two independent iodo-nitro interactions (I⋯O) are observed, which are instrumental in linking the hydrogen-bonded chains into bilayers.

The interplay of these various intermolecular forces dictates the final supramolecular assembly. The table below provides examples of the types of intermolecular interactions and their geometric parameters found in related iodobenzamide structures.

| Interaction Type | Donor | Acceptor | Motif | Example Compound |

| Hydrogen Bond | N—H | O=C | R2²(8) Dimer | 4-Iodo-N-(o-tolylsulfonyl)benzamide researchgate.net |

| Hydrogen Bond | C—H | O=C | R2²(14) Dimer | 4-Iodo-N-(o-tolylsulfonyl)benzamide researchgate.net |

| Halogen Bond | C—I | O—N | - | 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide |

| C-H···π Interaction | C—H | Aryl Ring | - | 4-Iodo-N-(o-tolylsulfonyl)benzamide researchgate.net |

Iv. Computational Chemistry and Molecular Modeling Studies of 4 Iodo N 2 Methylpropyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to yield information about the electron distribution, molecular orbitals, and various reactivity descriptors.

For a molecule like 4-iodo-N-(2-methylpropyl)benzamide, DFT calculations can elucidate several key features. The presence of the electron-withdrawing iodine atom on the phenyl ring and the amide linkage significantly influences the molecule's electronic landscape. DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

In studies of related halogenated compounds, DFT has been employed to map the electrostatic potential surface, which indicates regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack . For instance, the carbonyl oxygen of the amide group is expected to be a region of high electron density, making it a likely hydrogen bond acceptor. Conversely, the amide proton would be a hydrogen bond donor.

| Calculated Property | Predicted Significance for this compound |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Represents the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Dipole Moment | Provides insight into the molecule's overall polarity. |

| Electrostatic Potential | Maps regions of positive and negative charge, predicting interaction sites. |

This table is illustrative and represents the types of data obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations are particularly useful for exploring its conformational landscape. The isobutyl group attached to the amide nitrogen has several rotatable bonds, allowing the molecule to adopt various shapes. MD simulations can identify the most stable conformations and the energy barriers between them duke.edursc.org. This information is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.

When studying the interaction of this compound with a biological target, such as a protein, MD simulations can be used to analyze the stability of the protein-ligand complex. These simulations can reveal how the ligand moves within the binding site, the persistence of key interactions (like hydrogen bonds), and any conformational changes induced in the protein upon ligand binding nih.gov.

A typical MD simulation of this compound in a solvent like water would track the positions of all atoms over a period of nanoseconds. Analysis of the resulting trajectory can provide data such as the root-mean-square deviation (RMSD) of the ligand, which indicates its stability in the binding pocket, and radial distribution functions that describe the arrangement of solvent molecules around the solute nih.govaps.org.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built on the principle that the activity or property of a chemical is a function of its molecular structure.

In the context of this compound, a QSAR study would typically involve a dataset of related benzamide (B126) derivatives with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. A mathematical equation is then derived to relate these descriptors to the observed activity jppres.comunair.ac.id.

For example, a hypothetical QSAR equation for a series of benzamide derivatives might look like:

pIC₅₀ = a(logP) + b(ASA) + c(Dipole) + d

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity).

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

ASA is the accessible surface area (a steric descriptor).

Dipole is the dipole moment (an electronic descriptor).

a, b, c, and d are constants determined by regression analysis.

Such a model could then be used to predict the activity of new, unsynthesized benzamide derivatives, including this compound, and to guide the design of more potent compounds archivepp.comnih.govresearchgate.net.

| QSAR/QSPR Parameter | Description | Relevance to this compound |

| logP | Octanol-water partition coefficient | Predicts hydrophobicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Relates to drug transport properties. |

| Molecular Weight (MW) | Mass of the molecule | Influences bioavailability and pharmacokinetics. |

| Number of Rotatable Bonds | A measure of conformational flexibility | Affects binding to a target. |

This table presents common descriptors used in QSAR/QSPR modeling.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. It is a cornerstone of structure-based drug design, allowing researchers to visualize and analyze the interactions between a ligand and its receptor at the atomic level nih.govnih.gov.

In a molecular docking simulation, this compound would be placed into the binding site of a target protein. The algorithm then samples a large number of possible conformations and orientations of the ligand, scoring each one based on a force field that estimates the binding energy. The resulting binding modes represent plausible interaction geometries, and the scores provide an estimate of the binding affinity researchgate.net. The pose with the lowest energy score is often considered the most likely binding mode.

Once a binding mode is predicted, the interactions between this compound and the amino acid residues of the target's binding site can be analyzed in detail. These interactions can include:

Hydrogen bonds: Typically involving the amide group of the ligand and polar residues in the protein.

Hydrophobic interactions: Between the phenyl ring and the isobutyl group of the ligand and nonpolar residues.

Halogen bonds: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Identifying these key interacting residues is crucial for understanding the basis of molecular recognition and for designing modifications to the ligand that could enhance binding affinity.

V. Structure Activity Relationship Sar Studies of 4 Iodo N 2 Methylpropyl Benzamide Analogues

Influence of Halogen Substitution (Iodine) at the Para-Position on Molecular Interactions

The presence and nature of a halogen substituent at the para-position of the benzamide (B126) ring are pivotal in modulating the compound's interaction with its biological target. Halogen atoms, including iodine, can significantly influence the electronic properties and binding affinity of the molecule. Structure-activity relationship studies have demonstrated that halogen substitution often directly affects the biological activity of compounds. nih.gov

The introduction of a halogen can enhance molecular interactions through several mechanisms:

Halogen Bonding: Iodine, being a large and polarizable atom, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms such as oxygen or nitrogen on the target protein. This can contribute to the stability of the ligand-receptor complex.

Hydrophobicity: The lipophilicity of the compound is increased with the introduction of a halogen, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets within the target protein.

Electronic Effects: Halogens are electron-withdrawing groups, which can alter the electron distribution within the aromatic ring and influence the acidity of the amide proton, thereby affecting hydrogen bonding capabilities.

The following table illustrates the hypothetical impact of different halogen substitutions at the para-position on the binding affinity of N-(2-methylpropyl)benzamide analogues for a generic receptor, based on general principles of medicinal chemistry.

| Analogue | Para-Substituent (X) | Relative Binding Affinity | Rationale |

| 1 | -H | 1.0 | Baseline compound |

| 2 | -F | 1.5 | Small size and high electronegativity can enhance electrostatic interactions. |

| 3 | -Cl | 2.0 | Increased size and polarizability compared to fluorine, favorable for hydrophobic interactions. |

| 4 | -Br | 2.2 | Further increase in size and polarizability, potentially stronger halogen bonding. |

| 5 | -I | 2.5 | Largest and most polarizable halogen, optimal for halogen bonding and hydrophobic interactions. |

This table presents hypothetical data for illustrative purposes.

Impact of the N-(2-methylpropyl) Moiety on Ligand-Target Recognition and Specificity

The N-(2-methylpropyl), or isobutyl, group plays a crucial role in ligand-target recognition and specificity. The size, shape, and conformational flexibility of this alkyl substituent can determine how well the ligand fits into the binding pocket of the target protein.

Key aspects of the N-(2-methylpropyl) moiety's influence include:

Steric Bulk: The branched nature of the isobutyl group provides steric bulk that can be critical for occupying a specific hydrophobic sub-pocket within the receptor. This steric hindrance can also prevent the ligand from binding to off-target sites, thereby increasing its specificity.

Conformational Restriction: Compared to a linear N-butyl group, the isobutyl group has a more defined three-dimensional structure, which can pre-organize the molecule into a conformation that is more favorable for binding, reducing the entropic penalty upon complex formation.

The table below shows a hypothetical comparison of the impact of different N-alkyl substituents on the specificity of 4-iodobenzamide (B1293542) for a target receptor.

| Analogue | N-Alkyl Substituent | Target Specificity Index | Rationale |

| 1 | -methyl | 1.0 | Small size may allow for non-specific binding to various sites. |

| 2 | -ethyl | 1.8 | Increased size offers slightly better shape complementarity. |

| 3 | -propyl | 2.5 | Linear chain may still allow for some conformational flexibility and off-target binding. |

| 4 | -butyl | 3.0 | Larger linear chain enhances hydrophobic interactions but may not be optimal for specificity. |

| 5 | -2-methylpropyl (isobutyl) | 4.5 | Branched structure provides a better fit for a specific hydrophobic pocket, enhancing specificity. |

This table presents hypothetical data for illustrative purposes.

Systemic Modifications of the Benzamide Core and Their Effects on Bioactivity

The benzamide core serves as the central scaffold for the molecule, and its systemic modification can lead to significant changes in bioactivity. The amide bond is a key feature, capable of forming hydrogen bonds with the receptor, while the aromatic ring provides a platform for substituent attachment and can engage in π-π stacking interactions.

Modifications to the benzamide core can include:

Ring Substitution: Introducing additional substituents on the benzene (B151609) ring can alter the electronic landscape and steric profile of the molecule.

Amide Bond Isosteres: Replacing the amide bond with other functional groups that mimic its electronic and steric properties (isosteres) can improve metabolic stability or binding affinity.

Scaffold Hopping: Replacing the entire benzamide core with a different heterocyclic or aromatic ring system can lead to the discovery of novel chemical scaffolds with improved properties.

The following table provides examples of how systemic modifications to a generic benzamide scaffold might affect its biological activity.

| Modification | Example | Effect on Bioactivity | Rationale |

| Additional Ring Substitution | 3-methoxy-4-iodobenzamide | Potentially increased affinity | The methoxy (B1213986) group can form additional hydrogen bonds. |

| Amide Bond Isostere | Replacement with a reverse amide | Altered binding mode | Changes the orientation of the hydrogen bond donor and acceptor. |

| Scaffold Hopping | Replacement of benzamide with a quinoline (B57606) carboxamide | Novel pharmacology | The quinoline ring may interact differently with the target, potentially leading to a different biological response. |

This table presents hypothetical data for illustrative purposes.

Rational Design Principles for Modulating Biological Target Selectivity

The rational design of analogues of 4-iodo-N-(2-methylpropyl)benzamide with modulated biological target selectivity is a key objective in drug discovery. This process relies on a deep understanding of the SAR data and the three-dimensional structure of the target protein.

Key principles for modulating selectivity include:

Exploiting Structural Differences in Binding Sites: If the target protein belongs to a family of related proteins, subtle differences in the amino acid composition of their binding sites can be exploited. For example, a bulkier substituent can be introduced to favor binding to a receptor with a larger pocket, while a smaller group might be preferred for a receptor with a more constrained site.

Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity, pKa, and hydrogen bonding capacity can influence the compound's affinity for different targets. For instance, increasing the polarity of a molecule may favor its interaction with a more polar binding site.

Structure-Based Drug Design: When the crystal structure of the target protein is available, computational methods such as molecular docking can be used to predict how different analogues will bind. This allows for the in-silico design of compounds with improved selectivity before they are synthesized.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known target structure, ligand-based drug design methods such as pharmacophore modeling become invaluable. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a particular biological target.

The process of pharmacophore modeling for this compound analogues would typically involve:

Selection of a Training Set: A diverse set of known active and inactive analogues is compiled.

Feature Identification: Common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, are identified in the active compounds.

Model Generation and Validation: A 3D model is generated that describes the spatial arrangement of these features. The model is then validated by its ability to distinguish between active and inactive compounds in a test set.

A hypothetical pharmacophore model for a series of active benzamide analogues might include:

A hydrophobic feature corresponding to the N-isobutyl group.

A halogen bond acceptor feature positioned to interact with the para-iodo substituent.

A hydrogen bond donor and acceptor pair from the amide linkage.

An aromatic ring feature from the benzoyl group.

This pharmacophore model can then be used to virtually screen large chemical databases to identify novel compounds that match the model and are therefore likely to be active. This approach accelerates the discovery of new lead compounds with desired biological activities.

Vi. Biological Target Identification and Mechanism of Action Research for 4 Iodo N 2 Methylpropyl Benzamide Derivatives

Enzyme Inhibition and Modulation Studies

There is currently no specific, publicly available research data detailing the inhibitory activity of 4-iodo-N-(2-methylpropyl)benzamide or its direct derivatives on Cyclin-Dependent Kinase 2 (CDK2) or Lymphocyte-specific protein tyrosine kinase (Lck). While the broader class of benzamide (B126) derivatives has been explored for kinase inhibition, specific IC50 values and detailed mechanistic studies for this particular compound are not documented in the reviewed literature. General studies on other benzamide-containing molecules have shown a wide range of activities, but these findings cannot be directly extrapolated to the compound .

The modulation of soluble epoxide hydrolase (sEH) by this compound derivatives has not been a specific focus of published research. Although sEH is a recognized therapeutic target and various inhibitors have been developed, there are no available studies that report the IC50 values or the modulatory effects of this specific chemical entity on sEH activity.

An investigation into the scientific literature did not yield any studies focused on the inhibition of tryptophan synthase from pathogenic organisms by this compound or its derivatives. This enzyme is a target for antimicrobial drug development, but research has not yet explored the potential of this specific compound in this context.

Information regarding the interaction of this compound derivatives with the pyridine (B92270) nucleotide transhydrogenation system is not available in the current body of scientific literature. The effect of this compound on this system, which is crucial for cellular redox balance, remains an uninvestigated area.

Receptor Binding and Allosteric Modulation Investigations

While Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a key regulator of metabolism and a target for various therapeutic agents, there is no specific research detailing the modulatory activity of this compound or its derivatives on this receptor. Studies on other benzamide structures have indicated potential interactions with PPARγ, but specific binding affinities, agonist or antagonist activity, and downstream effects for the compound of interest have not been reported.

Sigma Receptor Subtype Interactions

Sigma receptors, once misclassified as opioid receptors, are now recognized as a distinct class of intracellular proteins that play a significant role in a variety of cellular functions and are implicated in several neurological and psychiatric disorders, as well as in cancer. sigmaaldrich.com There are two primary subtypes, sigma-1 (σ1) and sigma-2 (σ2). sigmaaldrich.com

While direct binding data for this compound is not extensively documented in publicly available research, the broader class of iodobenzamide derivatives has been investigated for their affinity to sigma receptors. For instance, the radiolabeled compound [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) has demonstrated high affinity for both σ1 and σ2 receptor subtypes. nih.gov Competition binding studies with this compound in MCF-7 breast cancer cells, which express a high density of sigma receptors, revealed high-affinity binding with known sigma ligands like haloperidol (B65202) and DTG. nih.gov This suggests that the iodobenzamide scaffold is a viable pharmacophore for targeting sigma receptors. The accumulation of another iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), in breast tumors is also attributed to its preferential binding to overexpressed sigma receptors on cancer cells. nih.gov

The structural characteristics of the N-substituent in benzamide derivatives can influence their binding affinity and selectivity for sigma receptor subtypes. The 2-methylpropyl (isobutyl) group in this compound contributes to the lipophilicity of the molecule, a factor known to play a role in ligand-receptor interactions. Further research is warranted to specifically characterize the binding profile of this compound at σ1 and σ2 receptors to fully understand its potential in this area.

Dopamine (B1211576) D3 Receptor Antagonism

The dopamine D3 receptor, a member of the D2-like family of dopamine receptors, is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse. The development of selective D3 receptor antagonists is a significant area of research.

The benzamide chemical structure is a well-established scaffold for dopamine receptor ligands. While specific studies on the D3 receptor antagonism of this compound are limited, research on related N-substituted benzamides provides valuable insights. For example, a study investigating a series of N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides explored their binding affinity for the dopamine D3 receptor. kg.ac.rs This research highlights the importance of the N-alkylcarboxamide portion of the molecule in achieving high affinity for the D3 receptor. kg.ac.rs

The development of bitopic ligands, which possess both an orthosteric and an allosteric binding component, has revealed new possibilities for achieving D3 receptor selectivity over the closely related D2 receptor. nih.gov The structural features of the N-substituent can influence how the ligand fits into the binding pocket and its potential to interact with allosteric sites. nih.gov The 2-methylpropyl group of this compound would occupy a specific space within the ligand-binding domain, and its interaction with receptor residues would determine its affinity and functional activity.

Metabotropic Glutamate (B1630785) Receptor 7 (mGlu7) Allosteric Modulation

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. The mGlu7 receptor subtype is a presynaptic receptor that regulates neurotransmitter release and is considered a potential therapeutic target for anxiety, depression, and other central nervous system disorders.

Negative allosteric modulators (NAMs) of mGlu7 offer a promising therapeutic strategy. Research into mGlu7 NAMs has explored various chemical scaffolds, including benzamide derivatives. While direct modulation of mGlu7 by this compound has not been explicitly reported, studies on other benzamide-containing molecules provide a basis for potential interaction. For instance, the discovery of N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962) as a CNS-penetrant mGlu7 NAM highlights the viability of the benzamide core in designing such modulators. nih.gov

The activity of mGlu7 allosteric modulators can be influenced by the formation of heterodimers, such as mGlu7/8 heterodimers, which can exhibit different pharmacological properties compared to their homodimeric counterparts. nih.gov The specific structure of an allosteric modulator determines its ability to interact with the allosteric binding site on the receptor, which in the case of mGluRs is located in the seven-transmembrane domain. The N-(2-methylpropyl)benzamide moiety of the compound would need to be evaluated for its ability to fit into and interact with the allosteric pocket of the mGlu7 receptor.

Cellular Mechanism Elucidation in Preclinical Research Models

Beyond target identification, understanding the cellular consequences of ligand-receptor interaction is crucial. Preclinical studies using cell-based models have shed light on how N-substituted benzamide derivatives can modulate fundamental cellular processes.

Studies on Cellular Process Modulation (e.g., cell cycle progression, apoptosis induction)

A significant body of research has demonstrated that N-substituted benzamides can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov One study, using declopramide (B1670142) (a chlorinated N-substituted benzamide) as a lead compound, showed that it induced apoptosis in a mouse pre-B cell line and a human promyelocytic cancer cell line (HL60). nih.govnih.gov

This induction of apoptosis was preceded by a distinct cell cycle block at the G2/M phase. nih.gov Interestingly, this cell cycle arrest occurred even in the presence of caspase inhibitors, suggesting it is an upstream event to the execution of apoptosis. nih.gov

Table 1: Effects of N-Substituted Benzamides on Cellular Processes

| Cellular Process | Observation in Preclinical Models | Reference Compound(s) |

|---|---|---|

| Apoptosis Induction | Induces programmed cell death in cancer cell lines. | Declopramide |

Investigations into Specific Intracellular Signaling Pathways

The apoptotic effects of N-substituted benzamides appear to be mediated through the intrinsic, or mitochondrial, pathway. nih.gov Research has shown that treatment with these compounds leads to the release of cytochrome c from the mitochondria into the cytosol. nih.gov This, in turn, activates caspase-9, a key initiator caspase in the mitochondrial apoptotic cascade. nih.gov

Further evidence for the involvement of the mitochondrial pathway comes from studies showing that the overexpression of the anti-apoptotic protein Bcl-2, which stabilizes the mitochondrial membrane, can inhibit declopramide-induced apoptosis. nih.govnih.gov

Importantly, the apoptotic mechanism and the G2/M cell cycle block induced by N-substituted benzamides appear to be independent of the tumor suppressor protein p53. nih.gov While p53 was upregulated in some cell lines treated with declopramide, apoptosis and cell cycle arrest were also observed in p53-deficient cell lines. nih.gov This indicates that these benzamide derivatives can bypass the p53 pathway to induce cell death, which could be advantageous in treating cancers with p53 mutations.

Table 2: Key Signaling Molecules in N-Substituted Benzamide-Induced Apoptosis

| Signaling Molecule | Role in Pathway | Effect of N-Substituted Benzamides |

|---|---|---|

| Cytochrome c | Initiates apoptosis upon release from mitochondria. | Release into the cytosol is induced. |

| Caspase-9 | Initiator caspase in the mitochondrial pathway. | Activated following cytochrome c release. |

| Bcl-2 | Anti-apoptotic protein, inhibits cytochrome c release. | Overexpression inhibits apoptosis. |

Development of Radiolabeled Iodobenzamide Derivatives for Molecular Imaging Research

The incorporation of a radioactive iodine isotope into the benzamide structure allows for non-invasive imaging of their biological targets in vivo using techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). This has significant implications for disease diagnosis, staging, and monitoring treatment response.

Benzamide derivatives have been successfully radiolabeled and utilized as agents for molecular imaging. nih.govnih.gov The radioiodination of these compounds is often achieved by introducing the iodine atom onto the benzene (B151609) ring. nih.gov A variety of radioiodination methods have been developed, including those utilizing tributylstannyl precursors with oxidizing agents like chloramine-T or hydrogen peroxide, which can produce high yields and specific activity of the radiolabeled ligand. nih.govacs.org

Radiolabeled iodobenzamides have been particularly useful for imaging melanoma, leveraging their high uptake in these tumors. nih.govnih.gov For instance, N-(2-diethylaminoethyl)-4-[¹²⁵I]iodobenzamide ([¹²⁵I]BZA) was one of the first such agents to demonstrate high accumulation in melanoma. nih.gov Subsequent research has focused on synthesizing and evaluating new analogs to improve their imaging properties, such as enhancing tumor-to-background ratios and optimizing clearance from non-target organs. nih.govnih.gov

The development of these imaging agents allows for the non-invasive assessment of receptor expression, which can have prognostic value and help guide therapeutic decisions. Future work in this area could involve the specific development and evaluation of radiolabeled this compound for imaging its primary biological targets in various disease models.

Assessment of Target Specificity and Affinity in Experimental Systems

The efficacy of a potential diagnostic or therapeutic agent is fundamentally linked to its ability to interact with a specific biological target with high affinity and selectivity. For derivatives of this compound, identifying these targets and quantifying the strength of their interaction is a primary research objective. The molecular structure of benzamide derivatives plays a significant role in determining their pharmacological properties, including receptor binding affinity and selectivity. evitachem.com

In vitro binding assays are a fundamental tool for this assessment. These experiments typically utilize cell lines that express the target of interest, such as specific receptors or transporters. For instance, in the study of analogous iodinated benzamides, researchers have investigated their affinity for sigma receptors, which are overexpressed in a variety of tumor cells. nih.gov

A common technique is the competitive binding assay. In this setup, a radiolabeled ligand with known affinity for the target is incubated with the cell membranes or homogenates in the presence of varying concentrations of the unlabeled test compound (e.g., a this compound derivative). The ability of the test compound to displace the radiolabeled ligand from the target is measured, and from this data, the inhibition constant (Kᵢ) can be calculated. A lower Kᵢ value signifies a higher binding affinity.

For example, in studies of the related compound 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-[¹²⁵I]BP), a potential sigma receptor imaging agent, competitive binding studies were performed in LNCaP human prostate tumor cells. nih.gov The results demonstrated dose-dependent and saturable binding, indicating a specific interaction with the receptors. nih.gov The inhibition constants for various ligands were determined, providing a quantitative measure of their affinity. nih.gov

| Compound | Target | Cell Line | Inhibition Constant (Kᵢ, nM) |

|---|---|---|---|

| 2-IBP | Sigma Receptors | LNCaP | 1.6 |

| 4-IBP | Sigma Receptors | LNCaP | 4.09 |

| Haloperidol | Sigma Receptors | LNCaP | 6.34 |

This table presents illustrative in vitro binding affinity data for sigma receptor ligands related to the benzamide class of compounds. The data is derived from studies on 2-[¹²⁵I]BP and is intended to exemplify the type of results obtained in such assays. nih.gov

In Vivo and Ex Vivo Biodistribution and Pharmacokinetics in Preclinical Models

Following the in vitro characterization of a compound's binding affinity, the next crucial step is to evaluate its behavior in a living organism. In vivo and ex vivo biodistribution studies are essential for understanding the pharmacokinetics of a this compound derivative, including its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are typically conducted in preclinical animal models, such as mice or rats.

For radioiodinated derivatives, the compound is administered to the animal, and at various time points, the animal is imaged, or tissues and organs are harvested to measure the concentration of the radiolabeled compound. The percentage of the injected dose per gram of tissue (%ID/g) is a standard metric used to quantify the uptake of the compound in different organs.

An ideal imaging agent would show high uptake and retention in the target tissue (e.g., a tumor) and rapid clearance from non-target tissues and the bloodstream. This leads to a favorable signal-to-noise ratio for imaging. For instance, studies on radioiodinated benzamide derivatives have been conducted in mice bearing B16 melanoma. nih.gov

In the case of the sigma receptor ligand 2-[¹²⁵I]BP, tissue distribution studies in nude mice with human prostate tumors (DU-145) revealed rapid clearance from the blood and normal organs. nih.gov Notably, the tumor exhibited the highest uptake of the radiopharmaceutical at 4 hours post-injection. nih.gov To confirm that the tumor uptake was due to specific binding to sigma receptors, blocking studies were performed. nih.gov Co-administration of a high-affinity sigma receptor ligand, haloperidol, resulted in a significant reduction in tumor uptake of 2-[¹²⁵I]BP, demonstrating in vivo receptor binding specificity. nih.gov

| Tissue | %ID/g at 4 hours post-injection | %ID/g at 24 hours post-injection |

|---|---|---|

| Tumor (DU-145) | 2.0 ± 0.05 | 0.147 ± 0.038 |

This table illustrates the biodistribution of the related compound 2-[¹²⁵I]BP in nude mice bearing human prostate tumors. The data exemplifies the type of information gathered in preclinical biodistribution studies. nih.gov

Evaluation of Imaging Contrast and Signal-to-Noise Ratios in Research Settings

The ultimate goal of developing a radioiodinated imaging agent is to achieve high-quality images that can clearly delineate the target tissue from the surrounding background. Imaging contrast and signal-to-noise ratio (SNR) are key parameters for evaluating the performance of such agents.

High imaging contrast is achieved when there is a significant difference in the signal intensity between the target tissue and non-target tissues. This is directly related to the biodistribution profile of the compound; a high tumor-to-background ratio of uptake will result in high imaging contrast.

The signal-to-noise ratio is a measure of the strength of the signal from the target relative to the level of background noise. A high SNR is essential for obtaining clear and interpretable images.

In preclinical research, imaging studies using techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), depending on the radioisotope used, are performed to visualize the distribution of the radiolabeled benzamide derivative in vivo. The images are then analyzed to quantify the uptake in the region of interest (e.g., the tumor) and in background regions.

For example, studies with various radioiodinated 4-methoxybenzamide (B147235) derivatives have shown superior melanoma uptake and outstanding melanoma-to-non-target-tissue ratios in mice with transplanted B16 melanoma. nih.gov Specifically, compounds like N-(2-(1'-piperidinyl)ethyl-3-[¹³¹I]iodo-4-methoxybenzamide and N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-4-methoxybenzamide demonstrated the most promising results for melanoma imaging. nih.gov The favorable biodistribution of these compounds would be expected to translate into high imaging contrast and a good signal-to-noise ratio.

| Compound | Target | Imaging Modality | Key Finding |

|---|---|---|---|

| N-(2-(1'-piperidinyl)ethyl-3-[¹³¹I]iodo-4-methoxybenzamide | Melanoma | SPECT | Superior melanoma uptake and high melanoma/non-target-tissue ratios. nih.gov |

| N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-4-methoxybenzamide | Melanoma | SPECT | Demonstrated some of the best results for melanoma imaging among the tested derivatives. nih.gov |

| 2-[¹²³I]BP or 2-[¹³¹I]BP | Sigma receptor-positive tumors | SPECT | High uptake and retention in the tumor, suggesting potential as a promising tracer for noninvasive imaging. nih.gov |

This table summarizes the imaging potential of several radioiodinated benzamide derivatives based on their preclinical evaluation. This information is illustrative of the data sought in the development of new imaging agents. nih.govnih.gov

Vii. Future Directions and Research Opportunities in 4 Iodo N 2 Methylpropyl Benzamide Chemistry

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The future synthesis of 4-iodo-N-(2-methylpropyl)benzamide and its analogs will likely move beyond traditional amidation to embrace more sophisticated and efficient catalytic systems. The presence of the iodine atom is particularly advantageous, making the compound an ideal substrate for a variety of cross-coupling reactions.

Key areas for exploration include:

Palladium-Catalyzed Reactions : Techniques such as the Suzuki-Miyaura coupling can be employed to replace the iodine atom with a wide range of aryl or vinyl groups, creating biaryl compounds with potentially new biological activities. smolecule.comacs.org Similarly, the Heck reaction offers a pathway to introduce alkenyl substituents. The tolerance of iodo-moieties in many palladium-catalyzed reactions allows for flexible and creative derivatization strategies. arabjchem.org

Copper-Catalyzed Reactions : The copper-catalyzed Finkelstein reaction presents an efficient method for halogen exchange, potentially enabling the synthesis of other halogenated analogs from a bromo-precursor. smolecule.com Furthermore, copper-catalyzed C-N coupling reactions could be used to link the benzamide (B126) to various nitrogen-containing heterocycles, expanding the chemical space for biological screening. researchgate.net

Isosteric Replacements : A forward-looking strategy involves the synthesis of "sila-amides," where a carbon atom is replaced by a silicon atom. acs.org This modification can enhance properties like lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of the parent compound. acs.org The development of synthetic routes to prepare the silanol (B1196071) isostere of this compound could yield novel derivatives with unique biological properties. acs.org

A comparative look at potential synthetic strategies is presented below:

| Synthetic Strategy | Catalyst/Reagents | Potential Products | Key Advantage |

| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acids | Biaryl derivatives | High functional group tolerance, creation of C-C bonds. smolecule.comacs.org |

| Heck Reaction | Pd catalyst, Alkenes | Alkenyl-substituted benzamides | Formation of C-C bonds with stereocontrol. |

| C-N Coupling | Cu or Pd catalyst, Amines/Heterocycles | N-Aryl or N-heterocyclic derivatives | Introduces diverse nitrogen-containing moieties. researchgate.net |

| Sila-Substitution | Organosilicon precursors | Silicon-containing isosteres | Potential for improved metabolic stability and lipophilicity. acs.org |

Application of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby accelerating the research and development process. For this compound, these methods can guide synthetic efforts and prioritize compounds for biological testing.

Future computational approaches include:

Quantitative Structure-Property Relationship (QSPR) Modeling : By analyzing a set of related benzamide derivatives, QSPR models can be developed to predict various physicochemical properties like solubility, surface tension, and chromatographic retention times. researchgate.net These models use molecular descriptors derived solely from the chemical structure to build predictive correlations. researchgate.net

Molecular Docking : This technique is crucial for predicting how this compound and its derivatives might bind to specific biological targets, such as enzymes or receptors. smolecule.com By simulating the interaction at the molecular level, docking can help identify potential biological targets and guide the design of more potent analogs.

Graph Neural Networks (GNNs) : Representing a cutting-edge approach, GNNs can be trained on large datasets of molecules and their biological activities to predict the properties of new compounds. mdpi.com These models can integrate diverse data types, including molecular structure, network topology of protein interactions, and omics data, to make highly informed predictions about a compound's therapeutic potential. mdpi.com

Discovery and Elucidation of Unidentified Biological Targets

While the benzamide class is known for a wide range of biological activities, the specific targets of this compound are not yet fully elucidated. smolecule.com Future research will focus on identifying these targets to understand its mechanism of action.

Promising research avenues include:

Target-Based Screening : Based on the activity of similar compounds, screening campaigns can be initiated. For instance, some benzamide derivatives act as µ-opioid receptor antagonists or inhibitors of enzymes like human carbonic anhydrase (hCA). arabjchem.org Screening this compound against panels of such receptors and enzymes could reveal its primary targets.

Phenotypic Screening : This approach involves testing the compound in cell-based or organism-based models of disease to identify a desired physiological effect without a preconceived target. Subsequent target deconvolution studies would then be required.

Photoaffinity Labeling : A powerful technique for target identification involves modifying the compound to create a photoaffinity probe. ontosight.ai This probe can be introduced into a biological system, and upon photoactivation, it will covalently bind to its target protein, allowing for subsequent identification via techniques like mass spectrometry. ontosight.ai

Development of Chemical Probes for Elucidating Complex Biological Processes

A chemical probe is a small molecule used to study and manipulate a biological system. This compound is an excellent starting point for the development of such probes due to its modifiable structure.

Strategies for probe development include:

Photoactive Probes : Incorporating a photoactive moiety, such as a diazirine group, into the benzamide structure would create a photoaffinity label. ontosight.ai The diazirine group is relatively stable in the dark but forms a highly reactive carbene upon UV irradiation, which can form a covalent bond with a nearby biological target. ontosight.ai This allows for the permanent tagging and subsequent identification of binding partners.

Radiolabeled Probes : The iodine atom on the molecule can be replaced with a radioactive isotope, such as Iodine-125. This would enable highly sensitive detection in radiometric assays and imaging techniques, allowing researchers to trace the compound's distribution and binding in complex biological samples. ontosight.ai

Fluorescent Probes : Attaching a fluorescent dye to the molecule would allow its interaction with biological targets to be visualized in real-time using fluorescence microscopy, providing spatial and temporal information about its mechanism of action. researchgate.net

The table below outlines the components and applications of potential chemical probes derived from this compound.

| Probe Type | Key Structural Feature | Detection Method | Primary Application |

| Photoaffinity Probe | Diazirine or other photo-activatable group | Mass Spectrometry, Western Blot | Covalent labeling and identification of unknown protein targets. ontosight.ai |

| Radiolabeled Probe | Radioactive Isotope (e.g., ¹²⁵I) | Autoradiography, Scintillation Counting | Tracing compound distribution and quantifying receptor binding. ontosight.ai |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Fluorescence Microscopy, Flow Cytometry | Visualizing compound localization and interaction dynamics in living cells. researchgate.net |

Integration of Omics Data for Systems-Level Understanding of Compound Action

To gain a holistic understanding of how this compound affects biological systems, it is essential to integrate data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. upc.edu This systems biology approach can uncover complex interactions and pathways that are not apparent from single-target studies.

Future research in this domain will involve:

Transcriptomic Analysis : Using techniques like RNA-sequencing to measure how treatment with the compound alters gene expression in cells. This can provide clues about the cellular pathways being modulated.

Proteomic and Metabolomic Profiling : Employing mass spectrometry-based methods to analyze changes in the proteome (the entire set of proteins) and the metabolome (the set of small-molecule metabolites) after compound exposure. sciex.comnih.gov This can reveal downstream effects of target engagement and potential off-target activities.

Network Biology : Integrating these large-scale omics datasets with protein-protein interaction (PPI) networks. mdpi.com This allows researchers to map the compound's effects onto the complex web of molecular interactions within a cell, identifying key nodes and modules that are perturbed and providing a systems-level view of its mechanism of action. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-iodo-N-(2-methylpropyl)benzamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential halogenation and amidation steps. For example, reacting iodobenzoyl chloride with 2-methylpropylamine under basic conditions (e.g., pyridine) to form the amide bond. Intermediates are characterized via IR spectroscopy (amide C=O stretch ~1650–1680 cm⁻¹), - and -NMR for substituent positioning, and elemental analysis to confirm purity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies the amide carbonyl stretch and C-I vibrations (~500 cm⁻¹).

- NMR Spectroscopy : -NMR resolves alkyl chain protons (2-methylpropyl group) and aromatic protons, while -NMR confirms the carbonyl carbon (~167 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak and fragmentation pattern .

Q. What are the key considerations in optimizing the amidation step during synthesis?

- Methodological Answer : Reaction conditions (e.g., temperature, solvent polarity) must balance reactivity and side-product formation. Using anhydrous solvents (e.g., CHCl) and bases (e.g., triethylamine) minimizes hydrolysis. Monitoring via TLC or in-situ IR ensures completion .

Advanced Research Questions

Q. How can SHELX and Mercury software resolve the crystal structure and intermolecular interactions of this compound?

- Methodological Answer :

- SHELX : Single-crystal X-ray diffraction data are processed using SHELXL for refinement, leveraging least-squares minimization to optimize atomic coordinates and thermal parameters.

- Mercury : Visualizes packing motifs (e.g., π-π stacking, halogen bonding) and calculates void spaces. The Materials Module identifies interaction motifs (e.g., C-I···O/N contacts) .

Q. What methodologies characterize hydrogen bonding patterns and supramolecular architecture in crystalline this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes H-bond motifs (e.g., R(8) rings). Pair distribution function (PDF) analysis or Hirshfeld surfaces quantify interaction frequencies. Iodine’s polarizability facilitates Type-I/II halogen bonds, detectable via crystallographic data .

Q. How do quantum chemical calculations and QSPR models predict physicochemical properties of iodinated benzamides?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials). QSPR models correlate structural descriptors (e.g., molar refractivity, logP) with solubility or bioavailability. Neural networks trained on experimental datasets improve prediction accuracy .

Q. What strategies guide the design of this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -CF, -OCH) to modulate electronic effects.

- Bioisosteric Replacement : Replace iodine with bromine or methyl groups to assess halogen-specific interactions.

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or microplate calorimetry .

Data Contradictions and Considerations

- Synthetic Byproducts : highlights off-target effects of benzamide derivatives; researchers must validate compound purity via HPLC and control assays to exclude confounding results.

- Crystallographic Ambiguities : Discrepancies in hydrogen bond assignments (e.g., vs. 18) necessitate cross-validation using complementary techniques like solid-state NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.